3H-isochromene
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Overview
Description
3H-isochromene is an isochromene. It is a tautomer of a 1H-isochromene.
Scientific Research Applications
Antitumor Agent Synthesis
3H-isochromene derivatives, like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylamino)propyl)amide, have been synthesized as potential antitumor agents. A key step involves the formation of cyclic alkenyl ether, crucial in isochromene natural products, using Pd(II) catalysts (Mondal, Nogami, Asao, & Yamamoto, 2003).Novel Isochromene Derivatives Synthesis
Innovative 3-amino-4-amido-1H-isochromenes were prepared from protected ortho-(hydroxymethyl)benzaldehyde through Ugi reaction and intramolecular nucleophilic substitution, contributing to the diversity of isochromene compounds (Banfi et al., 2010).Synthesis of 3-Hexyl-1H-Isochromen-1-one
Research on synthesizing 3-hexyl-1H-isochromen-1-one highlights the catalyst, ligand, and base's influence on the Sonogashira cross-coupling reaction and other conditions affecting the annulation reaction. This synthesis is efficient and selective (Zhou, 2011).Microreactor Technology in Chemical Production
Microreactor technology was applied to safely produce 3,4-diamino-1H-isochromen-1-ones using in situ generated HCN, demonstrating its utility in efficient and safe chemical production (Acke & Stevens, 2007).Isoquinoline Synthesis
4-(1H-Isochromen-1-yl)isoquinoline derivatives were synthesized with high yield using AgBF4-catalyzed self-reaction of ortho-alkynylarylaldehydes. This method features mild conditions and high yields, expanding isochromene's application in chemical synthesis (Guo et al., 2019).Photocaged Compounds Design for Enzyme Reaction Studies
Studies on the design of photocaged compounds using isochromenes, especially for observing intermediates in enzyme reactions, were conducted. The focus was on predicting photochemical properties of candidate structures for probing enzyme reaction mechanisms (Richards & Cory, 1992).
properties
Product Name |
3H-isochromene |
---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3H-isochromene |
InChI |
InChI=1S/C9H8O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-5,7H,6H2 |
InChI Key |
PRZZTRULFLCGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=CC2=CO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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